molecular formula C7H13F2NO2S B2388865 N-(4,4-difluorocyclohexyl)methanesulfonamide CAS No. 1585973-42-7

N-(4,4-difluorocyclohexyl)methanesulfonamide

Cat. No.: B2388865
CAS No.: 1585973-42-7
M. Wt: 213.24
InChI Key: HSXGDCZIAXNLNB-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H13F2NO2S and its molecular weight is 213.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective N-Acylation Reagents

Research on storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide showcased their application as chemoselective N-acylation reagents. These compounds exhibited good chemoselectivity, indicating their utility in selective organic transformations (Kondo et al., 2000).

Molecular Conformations and Self-association

The structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were explored through IR spectroscopy and quantum chemical methods. This study highlights the importance of such compounds in understanding molecular interactions and hydrogen bonding (Sterkhova et al., 2014).

Pd-catalyzed N-arylation

A Pd-catalyzed cross-coupling method involving methanesulfonamide with aryl bromides and chlorides was developed to avoid genotoxic impurities. This demonstrates the compound's role in safer synthesis approaches, including pharmaceuticals (Rosen et al., 2011).

Microbial Metabolism

Methanesulfonic acid, closely related to methanesulfonamides, serves as a key intermediate in the biogeochemical cycling of sulfur. Its metabolism by aerobic bacteria for growth and energy showcases the environmental and biotechnological relevance of sulfonamide compounds (Kelly & Murrell, 1999).

Catalytic Asymmetric Synthesis

1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, have been identified as novel ligands for metal-mediated catalytic asymmetric synthesis. This underscores the compound's utility in enantioselective synthesis and drug discovery (Wipf & Wang, 2002).

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2S/c1-13(11,12)10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXGDCZIAXNLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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